molecular formula C13H18N4O3 B6331273 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid CAS No. 6453-58-3

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid

Cat. No.: B6331273
CAS No.: 6453-58-3
M. Wt: 278.31 g/mol
InChI Key: RSYYQCDERUOEFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid typically involves the benzoylation of arginine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

2-benzamido-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYQCDERUOEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-92-7
Record name L-Arginine, N2-benzoyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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